L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-
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Overview
Description
L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- is a synthetic compound that combines the amino acid L-Threonine with a benzopyran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- typically involves the reaction of L-Threonine with a benzopyran derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and benzopyran-based molecules, such as:
- L-Tyrosine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-
- L-Methionine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-
Uniqueness
L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- is unique due to its specific combination of L-Threonine and a benzopyran derivative. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications .
Properties
CAS No. |
64398-41-0 |
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Molecular Formula |
C15H16ClNO6 |
Molecular Weight |
341.74 g/mol |
IUPAC Name |
(2S,3R)-2-[(5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H16ClNO6/c1-6-3-9-10(15(22)23-6)4-8(5-11(9)16)13(19)17-12(7(2)18)14(20)21/h4-7,12,18H,3H2,1-2H3,(H,17,19)(H,20,21)/t6?,7-,12+/m1/s1 |
InChI Key |
CNIHPEKHJJAVMK-CFZYHKOGSA-N |
Isomeric SMILES |
CC1CC2=C(C=C(C=C2Cl)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C=C(C=C2Cl)C(=O)NC(C(C)O)C(=O)O)C(=O)O1 |
Origin of Product |
United States |
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